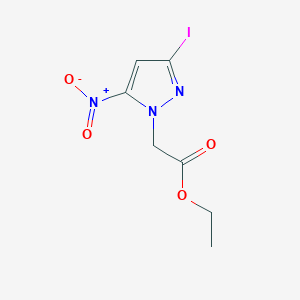

Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate is a heterocyclic compound that contains a pyrazole ring substituted with iodine and nitro groups

Preparation Methods

The synthesis of Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. Subsequent nitration and iodination steps introduce the nitro and iodine substituents, respectively. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .

Chemical Reactions Analysis

Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide

Scientific Research Applications

Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.

Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

Industry: It is used in the development of new materials with specific electronic properties .

Mechanism of Action

The mechanism of action of Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives such as:

Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate: Similar structure but different substitution pattern.

3,5-Dinitro-1H-pyrazole: Lacks the ethyl acetate group but has two nitro groups.

1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A more complex structure with additional nitrogen atoms. These compounds share similar reactivity patterns but differ in their specific applications and biological activities .

Biological Activity

Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

The presence of the iodine atom and nitro group in its structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The iodine atom enhances the compound's lipophilicity, potentially increasing its cell membrane permeability. The nitro group may facilitate redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce cell signaling pathways associated with apoptosis and inflammation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | < 125 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

| Pseudomonas aeruginosa | 150 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects in various models. For instance, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 significantly. In a study using carrageenan-induced edema in rats, it exhibited an inhibition rate comparable to standard anti-inflammatory drugs .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cell lines through ROS generation and modulation of apoptotic pathways. Its efficacy was assessed in vitro against various cancer cell lines, revealing IC50 values indicating significant cytotoxicity .

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : In a study evaluating novel pyrazole derivatives, this compound showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics .

- In Vivo Anti-inflammatory Effects : In an experimental model of arthritis, the compound significantly reduced paw swelling and inflammatory markers when administered at specific dosages, demonstrating its therapeutic potential in inflammatory diseases .

- Cancer Cell Line Studies : The compound was tested on breast cancer cell lines, where it exhibited dose-dependent inhibition of cell proliferation, suggesting its potential as an adjunct therapy in cancer treatment .

Properties

Molecular Formula |

C7H8IN3O4 |

|---|---|

Molecular Weight |

325.06 g/mol |

IUPAC Name |

ethyl 2-(3-iodo-5-nitropyrazol-1-yl)acetate |

InChI |

InChI=1S/C7H8IN3O4/c1-2-15-7(12)4-10-6(11(13)14)3-5(8)9-10/h3H,2,4H2,1H3 |

InChI Key |

KKRZHCTYZGIRBD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=N1)I)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.